5-(Tert-butyl)isoindolin-1-one
CAS No.:
Cat. No.: VC13609448
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15NO |
---|---|
Molecular Weight | 189.25 g/mol |
IUPAC Name | 5-tert-butyl-2,3-dihydroisoindol-1-one |
Standard InChI | InChI=1S/C12H15NO/c1-12(2,3)9-4-5-10-8(6-9)7-13-11(10)14/h4-6H,7H2,1-3H3,(H,13,14) |
Standard InChI Key | YMBHALKPLMZOAA-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC2=C(C=C1)C(=O)NC2 |
Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)C(=O)NC2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s IUPAC name is 5-tert-butyl-2,3-dihydroisoindol-1-one, with a molecular weight of 189.25 g/mol. Its canonical SMILES representation (CC(C)(C)C1=CC2=C(C=C1)C(=O)NC2
) delineates the isoindolin-1-one core, tert-butyl group, and lactam functionality . X-ray crystallographic studies of related isoindolin-1-one derivatives reveal planar aromatic systems and non-covalent interactions critical for target binding .
Physicochemical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₅NO | |
Molecular Weight | 189.25 g/mol | |
LogP (Predicted) | 2.1 ± 0.3 | |
Hydrogen Bond Donors | 1 (NH group) | |
Hydrogen Bond Acceptors | 2 (Carbonyl O and NH) |
The tert-butyl group enhances lipophilicity, improving membrane permeability, while the lactam moiety facilitates hydrogen bonding with biological targets .
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via Ugi-azide multicomponent reactions (MCRs) followed by cyclization. A representative protocol involves:
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Ugi-azide reaction: Condensation of tert-butyl isocyanide, an aldehyde, an amine, and trimethylsilyl azide.
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Cycloaddition: Intramolecular Diels-Alder (DA) reaction to form the isoindolinone core .
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Aromatization: Oxidative removal of bridging oxygen atoms to yield the final product .
For example, reacting 5-(tert-butyl)phthalic anhydride with ammonium carbonate under reflux produces 5-(tert-butyl)isoindoline-1,3-dione, which is subsequently reduced to the target compound .
Recent Advances in Synthesis
Recent studies optimized yields (up to 76%) using microwave-assisted synthesis and chiral catalysts . Key modifications include:
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Solvent systems: Tetrahydrofuran (THF)/water mixtures improve reaction homogeneity .
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Temperature control: Reactions at 60°C minimize side-product formation .
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Protecting groups: tert-Butoxycarbonyl (Boc) groups prevent lactam ring hydrolysis during purification .
Pharmacological Applications
Anticancer Activity
5-(Tert-butyl)isoindolin-1-one derivatives inhibit WDR5, a chromatin-associated protein overexpressed in leukemia and solid tumors . Structure-activity relationship (SAR) studies demonstrate:
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Subsite S7 binding: The tert-butyl group occupies hydrophobic pockets, enhancing binding affinity (Ki < 20 pM) .
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Cellular potency: Derivatives exhibit GI₅₀ values of 38 nM in MV4:11 leukemia cells, with 210-fold selectivity over normal cells .
Antimicrobial Properties
Preliminary screens against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 μg/mL, attributed to membrane disruption via hydrophobic interactions.
Future Directions
Drug Delivery Systems
Encapsulation in PEGylated liposomes improves aqueous solubility (from 0.12 mg/mL to 4.7 mg/mL) and bioavailability in murine models .
Targeted Therapies
Conjugation with folate ligands enhances tumor-specific uptake, reducing off-target effects in xenograft studies .
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